(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride
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Overview
Description
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as isoquinoline derivatives.
Chiral Resolution: The chiral center at the 3-position is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Amidation: The carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated tetrahydroisoquinolines.
Scientific Research Applications
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or ion channels, modulating their activity and leading to the observed biological effects. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the carboxamide group.
3,4-Dihydroisoquinoline: A related compound with a double bond in the isoquinoline ring.
Isoquinoline: The fully aromatic analog without hydrogenation.
Uniqueness
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its chiral nature and the presence of the carboxamide group make it a valuable compound in medicinal chemistry and drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9;/h1-4,9,12H,5-6H2,(H2,11,13);1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDFHJIRJYRGKN-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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